Product packaging for Ethyl 2,6-dichloroisonicotinate(Cat. No.:CAS No. 1604-14-4)

Ethyl 2,6-dichloroisonicotinate

Cat. No.: B155263
CAS No.: 1604-14-4
M. Wt: 220.05 g/mol
InChI Key: PVPBMYSZXFNZOM-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloroisonicotinate (CAS 1604-14-4) is an ester derivative of 2,6-dichloroisonicotinic acid (INA) with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol [ citation 1 ]. Its IUPAC name is ethyl 2,6-dichloropyridine-4-carboxylate, and it can be represented by the canonical SMILES string CCOC(=O)C1=CC(=NC(=C1)Cl)Cl [ citation 1 ][ citation 3 ]. This compound is part of a class of synthetic elicitors designed to activate Systemic Acquired Resistance (SAR) in plants [ citation 8 ]. SAR is a broad-spectrum, inducible immune response that primes the plant's innate defense system against a wide range of pathogens, including viruses, bacteria, and fungi [ citation 2 ][ citation 8 ]. Research indicates that related ester derivatives of INA can significantly reduce disease severity and viral infection rates in model plants like Nicotiana tabacum against pathogens such as the Tobacco Mosaic Virus (TMV) [ citation 5 ]. These compounds function by acting downstream in the salicylic acid (SA) signaling pathway, a central regulatory circuit for plant immunity [ citation 8 ]. They directly engage with SA-dependent defense mechanisms, leading to the upregulation of Pathogenesis-Related (PR) genes and other defense responses without necessarily increasing endogenous SA levels [ citation 8 ]. This makes this compound a valuable chemical tool for probing the molecular mechanisms of plant immunity, studying SAR signaling, and developing novel crop protection strategies that offer prolonged defense with a lower environmental footprint and reduced risk of pathogen resistance [ citation 2 ][ citation 8 ]. Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B155263 Ethyl 2,6-dichloroisonicotinate CAS No. 1604-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,6-dichloropyridine-4-carboxylate
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InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBMYSZXFNZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166874
Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1604-14-4
Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Record name 1604-14-4
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Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Record name 2,6-Dichloro-isonicotinic acid ethyl ester
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Synthetic Methodologies for Ethyl 2,6 Dichloroisonicotinate and Its Precursors

Ethyl 2,6-dichloroisonicotinate, a significant chemical intermediate, can be synthesized through various routes. The primary methods involve the esterification of 2,6-dichloroisonicotinic acid or its derivatives, and pathways starting from citrazinic acid to build the dichlorinated pyridine (B92270) core.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of Ethyl 2,6-dichloroisonicotinate makes it an ideal starting point for synthesizing more complex molecular architectures, particularly those containing the pyridine (B92270) nucleus.

The pyridine framework is a privileged structure in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org this compound serves as a key intermediate for creating novel substituted pyridines. The chlorine atoms can be selectively displaced by various nucleophiles, a common strategy for elaborating the pyridine core. researchgate.netnih.gov

Research has demonstrated the synthesis of novel derivatives from the closely related 2,6-dichloroisonicotinic acid (INA). For instance, trifluorothis compound (TFINA) was synthesized and evaluated for its biological activity, showcasing the utility of the 2,6-dichloroisonicotinate skeleton as a template for new molecules. researchgate.net The ability to replace the chlorine atoms allows for the introduction of a wide array of functional groups, leading to a diverse library of pyridine compounds. The general strategy involves nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridine ring facilitates attack at the positions bearing the chloro leaving groups. nih.gov

Table 1: Examples of Substituted Pyridine Derivatives
Base CompoundDerivative NameSignificanceReference
2,6-Dichloroisonicotinic AcidTrifluorothis compound (TFINA)Investigated as a potential elicitor for plant secondary metabolite biosynthesis. researchgate.net
2,4-Dichloropyridine4-Aryl-2-chloropyridinesSynthesized via site-selective palladium-catalyzed cross-coupling, retaining a chloro-substituent for further functionalization. nih.gov
Pyridine N-oxide2-AminopyridinesFormed in a one-pot process, demonstrating the utility of activated pyridines in synthesizing substituted derivatives. researchgate.net

Quinolines and isoquinolines are bicyclic heterocyclic systems prevalent in many natural products and pharmaceuticals. While this compound possesses a reactive pyridine core, its specific application as a direct starting material for the synthesis of quinolines and isoquinolines is not prominently documented in scientific literature. The common synthetic routes to these bicyclic systems, such as the Skraup, Friedländer, or Bischler-Napieralski reactions, typically construct the pyridine or dihydropyridine (B1217469) ring onto a pre-existing benzene (B151609) ring, rather than starting from a functionalized pyridine.

However, the functional groups on this compound present theoretical pathways for annulation reactions to form fused ring systems. The development of novel synthetic methodologies could potentially enable its use as an intermediate, but this remains an area for future exploration.

Role in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.gov This reaction forms a stable 1,2,3-triazole ring, a valuable linker in various chemical applications.

This compound is a prime candidate for integration into click chemistry workflows. The two chlorine atoms can serve as handles for introducing either an azide (B81097) or an alkyne functionality, which are the key components of the CuAAC reaction.

The introduction of these groups can be achieved through well-established reactions:

Azide Functionalization : One of the chloro groups can be substituted with an azide ion (N₃⁻) through a nucleophilic aromatic substitution (SNAr) reaction. Such one-pot substitutions followed by in-situ CuAAC are known for other benzylic and aryl halides. nih.gov

Alkyne Functionalization : A terminal alkyne can be installed via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which joins sp-hybridized carbons of alkynes to sp²-hybridized carbons of aryl halides. nih.govyoutube.com

Once functionalized with an azide or alkyne, the resulting isonicotinate (B8489971) derivative becomes a "clickable" building block, ready to be joined with a complementary reaction partner.

Table 2: Potential Reactions for Modifying this compound for Click Chemistry
Target FunctionalityReaction TypeKey ReagentsPotential Product
AzideNucleophilic Aromatic Substitution (SNAr)Sodium Azide (NaN3)Ethyl 2-azido-6-chloroisonicotinate
AlkyneSonogashira CouplingTerminal Alkyne, Palladium Catalyst (e.g., Pd(PPh3)4), Copper(I) co-catalystEthyl 2-alkynyl-6-chloroisonicotinate

The creation of a clickable isonicotinate derivative opens the door to the synthesis of a wide range of triazole-isonicotinate hybrids. researchgate.netmdpi.comresearchgate.net For example, reacting ethyl 2-azido-6-chloroisonicotinate with a terminal alkyne in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole linked to the isonicotinate core. This modular approach allows for the facile combination of the isonicotinate scaffold with countless other molecules, from simple organic fragments to complex biomolecules or polymers. The triazole ring itself is not just a passive linker; its ability to form hydrogen bonds and engage in dipole interactions can influence the properties of the final conjugate. nih.gov

The robustness and biocompatibility of the CuAAC reaction make it a powerful tool for bioconjugation—the covalent linking of molecules to biological targets like proteins or nucleic acids. bionordika.finih.gov By functionalizing this compound for click chemistry, it can be used to attach the isonicotinate moiety to biomolecules for various purposes, such as developing targeted therapeutics or diagnostic probes. bionordika.fi The Staudinger reaction, another bioorthogonal reaction, has been successfully used with 2,6-dichlorophenyl azide derivatives for labeling proteins in living cells, demonstrating the compatibility of the dichlorinated aromatic scaffold with biological systems. rsc.org

In material science, click chemistry is employed to synthesize polymers, create functional surfaces, and build complex macromolecular architectures. nih.gov Triazole-isonicotinate derivatives, synthesized from this compound, could be incorporated as monomers into polymers or attached to surfaces to impart specific properties, such as metal-coordinating abilities or altered electronic characteristics. rsc.org

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
2,6-Dichloroisonicotinic acid (INA)
Trifluorothis compound (TFINA)
Quinoline
Isoquinoline
1,2,3-Triazole
Ethyl 2-azido-6-chloroisonicotinate
Ethyl 2-alkynyl-6-chloroisonicotinate
2,6-Dichlorophenyl azide

Applications in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying lead compounds in modern medicinal chemistry. ijddd.com This approach utilizes libraries of low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. youtube.com Unlike the large, complex molecules used in high-throughput screening, fragments are smaller and less complex, which allows for a more efficient exploration of chemical space. youtube.com The core principle of FBDD involves identifying weakly binding fragments and then optimizing them into potent, drug-like molecules through chemical elaboration, either by growing the fragment or by linking multiple fragments together. ijddd.com

Halogenated heterocyclic compounds, such as this compound, are particularly valuable scaffolds for FBDD. The pyridine nucleus is a common motif found in numerous natural products and approved drugs. nih.gov The structure of this compound presents several key advantages for a fragment-based approach:

Low Molecular Weight: Its small size and low complexity are characteristic of an ideal fragment, increasing the likelihood of finding a binding orientation that is energetically favorable. youtube.com

Structural Rigidity: The aromatic pyridine core provides a rigid scaffold, which reduces the entropic penalty upon binding and offers a well-defined vector for chemical modifications.

Multiple, Orthogonal Reaction Sites: The compound features three distinct points for chemical modification: the two chlorine atoms at the 2 and 6 positions and the ethyl ester at the 4-position. The differential reactivity of these sites allows for selective and controlled chemical elaboration, a critical step in evolving a low-affinity fragment hit into a high-potency lead candidate. vividion.com

The process often involves screening fragment libraries using sensitive biophysical techniques like nuclear magnetic resonance (NMR), X-ray crystallography, or native mass spectrometry to detect binding. nih.govyoutube.com Once a fragment like a dichloropyridine derivative is identified as a "hit," its binding mode is characterized. Medicinal chemists can then leverage the distinct reactivity of the chloro- and ester-substituents to systematically build upon the core, optimizing interactions with the target protein to enhance binding affinity and selectivity. vividion.comrsc.org This rational, structure-guided evolution is a hallmark of the FBDD process. youtube.com

Formation of Polymeric Materials and Frameworks (e.g., MOFs)

This compound serves as a direct precursor to organic linkers used in the synthesis of advanced polymeric materials, most notably Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline, porous materials constructed from inorganic metal ions or clusters (nodes) connected by organic ligands (linkers). mdpi.commdpi.com The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, structures, and functionalities for applications in gas storage, separation, and catalysis. frontiersin.orgresearchgate.net

The key to this application is the hydrolysis of the ester group in this compound to yield its parent carboxylic acid, 2,6-dichloroisonicotinic acid. chemicalbook.com This acid possesses the necessary functional groups to act as a multitopic organic linker in MOF synthesis.

Key Structural Features for MOF Formation:

Carboxylate Group: The carboxylic acid group (-COOH) is a classic coordinating group in MOF chemistry, readily binding to metal centers. mdpi.com

Pyridine Nitrogen: The nitrogen atom within the pyridine ring provides a second coordination site, allowing the molecule to bridge between metal nodes in different locations.

Dichlorinated Backbone: The two chlorine atoms on the aromatic ring offer sites for post-synthetic modification, where the properties of the MOF can be altered after its initial construction.

The synthesis of a MOF using a linker derived from this compound would typically involve a solvothermal reaction, where the organic linker (2,6-dichloroisonicotinic acid) and a metal salt (e.g., zinc nitrate, cadmium nitrate) are heated in a solvent. mdpi.comresearchgate.net During this process, the components self-assemble into a stable, porous, three-dimensional network. The resulting framework's architecture and properties are dictated by the coordination geometry of the metal ion and the length and geometry of the organic linker. mdpi.com While specific MOFs based on 2,6-dichloroisonicotinic acid are not yet widely reported, its structural similarity to well-established linkers like terephthalic acid and bipyridine-dicarboxylic acid suggests its strong potential for creating novel frameworks. mdpi.comfrontiersin.org

Data Tables

Table 1: Synthesis of 2,6-Dichloroisonicotinic Acid

The following table summarizes a documented laboratory synthesis of 2,6-dichloroisonicotinic acid, the parent acid of this compound. chemicalbook.com

Reactant 1Reactant 2ReagentTemperatureTimeYield
Citrazinic AcidTetraethylammonium chloridePhosphoroxychloride130 °C, then 145 °C18 h, then 2 h89%

Table 2: Research Findings on Dichloroisonicotinate Derivatives

This table highlights research findings related to derivatives of 2,6-dichloroisonicotinic acid.

DerivativeResearch FocusFindingSource
Trifluorothis compound (TFINA)Elicitor for Plant Metabolite BiosynthesisAddition of 100 µM TFINA led to a taxuyunnanine C content of 21.6 mg/g, a significant increase over the control (13.7 mg/g). nih.gov
2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ)Elicitor for Plant Metabolite BiosynthesisAddition of 100 µM DPCEJ resulted in a high taxuyunnanine C content of 27.7 mg/g. nih.gov
Amide derivatives of 2,6-dichloroisonicotinic acidInducers of Systemic Acquired Resistance (SAR) in plantsAmide derivatives demonstrated higher biological activity in inducing plant resistance compared to the parent acid. researchgate.net

Biological and Agrochemical Research Applications

Elicitor Activity in Plant Defense Mechanisms

Induction of Systemic Acquired Resistance (SAR) in Plants

One of the key research areas for this class of compounds is their ability to induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum, and long-lasting immunity in plants. nih.gov Following an initial localized stimulus, SAR provides protection to the entire plant against a wide range of pathogens, including viruses, bacteria, and fungi.

The parent compound, 2,6-dichloroisonicotinic acid (INA), and its ester derivatives were among the first synthetic chemicals identified as potent inducers of SAR. ufl.edu Research demonstrated that application of INA could activate SAR in various plant species. For instance, in soybean, the SAR inducer INA was shown to trigger the expression of pathogenesis-related (PR) genes, key markers of an activated defense state. nih.gov Similarly, studies in Arabidopsis and tobacco showed that INA treatment induces resistance against a variety of pathogens. nih.govmatrixscientific.com This chemically induced resistance is not dependent on ethylene, another plant defense hormone, indicating a distinct signaling pathway.

Stimulation of Plant Secondary Metabolite Biosynthesis

The activation of plant defense pathways by elicitors like the derivatives of 2,6-dichloroisonicotinic acid often involves the enhanced production of secondary metabolites, which can have antimicrobial properties or play roles in signaling.

Research into novel synthetic derivatives of 2,6-dichloroisonicotinic acid (INA) has shown their potential as effective elicitors for inducing the biosynthesis of valuable plant secondary metabolites. A study utilizing a suspension culture of Taxus chinensis, which produces the bioactive taxoid Taxuyunnanine C, investigated the effects of a related ester, trifluoroethyl 2,6-dichloroisonicotinate (TFINA). The results indicated that the addition of TFINA significantly increased the accumulation of Taxuyunnanine C in the cell cultures. This suggests that synthetic INA analogues can serve as promising elicitors for enhancing the production of secondary metabolites in plant cell culture systems.

Table 1: Effect of Trifluorothis compound (TFINA) on Taxuyunnanine C (Tc) Accumulation

Treatment (at 100 µM) Tc Content (mg g⁻¹) on Day 21
Control 13.7 ± 1.0
INA 17.1 ± 0.9
TFINA 21.6 ± 2.0

This table presents data on the enhancement of Taxuyunnanine C accumulation in Taxus chinensis cell cultures following treatment with different compounds.

Isoflavonoids are a class of secondary metabolites found predominantly in legumes like soybeans, where they play a crucial role in defense against pathogens. nih.gov While the SAR inducer 2,6-dichloroisonicotinic acid (INA) has been shown to activate defense gene expression in soybean, specific research directly linking this compound or INA to the enhanced accumulation of isoflavonoids in soybean seedlings was not identified in the reviewed literature. nih.gov The regulation of isoflavonoid (B1168493) biosynthesis is complex and can be influenced by various factors, including pathogen infection and other signaling molecules. nih.gov

Mechanism of Action as Salicylic (B10762653) Acid (SA) Analogues

The induction of SAR by this compound and its parent compound INA is understood through their function as analogues of salicylic acid (SA), a natural plant hormone that is a key endogenous signal for activating SAR. sigmaaldrich.comufl.edu These synthetic compounds can trigger the SA-mediated defense pathway.

Research has shown that INA can induce resistance and the expression of SAR-related genes even in transgenic plants that are unable to accumulate SA themselves. matrixscientific.com This indicates that INA likely activates a component of the SAR signaling pathway that is downstream of SA accumulation, effectively bypassing the need for the plant to produce its own SA to initiate the defense response. matrixscientific.com

A key aspect of the mechanism shared by both salicylic acid (SA) and 2,6-dichloroisonicotinic acid (INA) involves their interaction with the enzyme catalase. nih.gov Research in tobacco has revealed that both SA and INA can bind to and inhibit the activity of catalase. nih.gov Catalase is an important enzyme that breaks down hydrogen peroxide, a type of reactive oxygen species (ROS).

By inhibiting catalase, these elicitors cause an increase in the intracellular levels of ROS. nih.gov These reactive oxygen species are believed to play a role as secondary messengers in the induction of plant defense responses, such as the expression of pathogenesis-related (PR) protein genes. nih.gov The ability of various INA analogues to inhibit tobacco catalase has been shown to correlate with their biological activity in inducing PR-1 gene expression and enhancing resistance to tobacco mosaic virus. nih.gov

Modulation of SA-Dependent Gene Expression

This compound belongs to a class of compounds related to 2,6-dichloroisonicotinic acid (INA). INA and its derivatives are recognized for their ability to act as plant defense elicitors. This activity is often linked to the salicylic acid (SA) signaling pathway, a crucial component of systemic acquired resistance (SAR) in plants. The SA pathway governs the expression of a wide array of defense-related genes, including pathogenesis-related (PR) genes.

Research has demonstrated that mutations affecting SA accumulation or signaling can alter a plant's defense response. For instance, the eds4 mutation in Arabidopsis thaliana leads to reduced SA accumulation after pathogen infection and diminished expression of the PR-1 gene. nih.gov This highlights the central role of the SA pathway in orchestrating defense gene expression. Furthermore, evidence suggests that SA can negatively regulate the jasmonic acid (JA) signaling pathway, another key defense pathway. nih.gov Genetic studies have shown that mutations that lower SA levels can lead to increased responses to inducers of JA-dependent genes, indicating a complex interplay between these signaling cascades that can be modulated by external chemical agents. nih.gov

Derivatives of INA have been synthesized and evaluated for their capacity to induce the biosynthesis of plant secondary metabolites, a process often tied to defense responses and gene expression changes. nih.gov In a study using cell cultures of Taxus chinensis, a novel synthetic derivative, trifluorothis compound (TFINA), was shown to be a potent elicitor. nih.gov The application of TFINA significantly enhanced the accumulation of taxuyunnanine C, a bioactive secondary metabolite. nih.gov This elicitation effect surpassed that of the parent compound, INA, suggesting that modification of the ester group can amplify the biological activity related to the induction of secondary metabolism, which is controlled by a network of defense-related genes. nih.gov

Scaffold in Medicinal Chemistry

The pyridine (B92270) ring, particularly substituted isonicotinic acid derivatives, serves as a valuable scaffold in medicinal chemistry due to its ability to form key interactions with biological targets. The specific arrangement of nitrogen and chlorine atoms in the this compound structure provides a foundation for the development of targeted therapeutic agents.

Design and Synthesis of Pharmacologically Active Derivatives

The structural motif of a substituted pyridine ring is integral to the design of various pharmacologically active molecules, including kinase inhibitors. nih.gov Medicinal chemists utilize this scaffold to synthesize derivatives with improved potency and selectivity for specific biological targets. For example, the quinazoline (B50416) scaffold, which shares structural similarities with the pyridine core in its ability to form hydrogen bonds, is a well-established framework for potent epidermal growth factor receptor (EGFR) inhibitors. nih.gov The design process often involves molecular modeling to identify how derivatives might fit into the ATP-binding pocket of a target kinase. nih.gov

The synthesis of such derivatives is a multi-step process. Starting from a core structure like 4-chloropyridine-2-carbonyl chloride, chemists can introduce various functional groups through a series of reactions to create a library of new compounds. mdpi.com For instance, sorafenib (B1663141) derivatives have been synthesized by creating amide linkages at the C-2 position of the pyridine ring and introducing complex side chains at the C-4 position. mdpi.com This systematic approach allows for the exploration of chemical space around the core scaffold to develop molecules with desired biological activities, such as anticancer properties. nih.govmdpi.com

Investigation of Structure-Activity Relationships (SAR) for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. By systematically altering the substituents on the core scaffold and evaluating the corresponding changes in biological activity, researchers can identify the chemical features essential for target engagement.

For EGFR inhibitors based on a quinazoline scaffold, introducing an aryl urea (B33335) group at the C-6 position was found to enhance inhibitory activity. nih.gov This modification enlarges the molecular framework, potentially increasing the interactions with key amino acid residues within the active site of the enzyme, thereby improving binding affinity. nih.gov

Similarly, in a series of sorafenib derivatives built around a pyridine-2-carboxamide core, modifications to the amide portion had a significant impact on antiproliferative activity. mdpi.com The SAR study revealed that specific amide derivatives (compounds 4a-e) exhibited potency comparable to or even greater than the parent drug, sorafenib, against a panel of cancer cell lines. mdpi.com

Derivatives built upon pyridine-like scaffolds have shown significant potential as enzyme inhibitors, particularly against kinases involved in cancer progression like EGFR and Aurora kinase B (AURKB). nih.gov The design of dual inhibitors that can simultaneously target multiple kinases is an emerging strategy to overcome drug resistance. nih.gov

Molecular modeling can help identify overlaps in the kinase pockets of different enzymes, guiding the design of dual-targeted inhibitors. nih.gov SAR studies have identified compounds that act as dual EGFR/AURKB inhibitors, as well as compounds with selectivity for one kinase over the other. nih.gov For example, compound 7i, a 6-arylureido-4-anilinoquinazoline derivative, demonstrated excellent activity against EGFR while showing no significant inhibition of other tested protein kinases, indicating good target selectivity. nih.gov The inhibitory potency is quantified using the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Inhibition of L858R EGFR Phosphorylation by Synthesized Compounds

CompoundL858R EGFR IC₅₀ (µM)Notes
2 Sub-micromolarPotent inhibition maintained at high ATP levels. >250-fold selective for L858R EGFR over wild-type EGFR. nih.gov
5 Poor inhibition---
6 Single-digit micromolar3-fold less potent than the standard, dasatinib. nih.gov
7 Nanomolar / Single-digit micromolarPotent inhibition maintained at high ATP levels. 5-fold less potent than the standard, dasatinib. nih.gov

A primary goal of developing kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. The efficacy of newly synthesized derivatives is therefore tested against various cancer cell lines.

Derivatives of pyridine-2-carboxamide have demonstrated significant antiproliferative activity. mdpi.com A series of these compounds showed IC₅₀ values in the low micromolar range against a panel of human cancer cell lines, including those from colon carcinoma, breast carcinoma, and lung carcinoma. mdpi.com Notably, the potency of some of these synthetic derivatives was comparable or superior to the approved drug sorafenib. mdpi.com

Other scaffolds, such as 2,6-diketopiperazines, have also shown promise. Enantiomers derived from α-amino acids exhibited potent antiproliferative effects against the MDA-MB-231 triple-negative breast cancer cell line, with IC₅₀ values as low as 4.6 µM. nih.gov These compounds were found to induce apoptosis in the cancer cells. nih.gov

Table 2: Antiproliferative Activity of Sorafenib Derivatives (4a-e) on Various Cancer Cell Lines

Cell LineTumor TypeCompound 4a IC₅₀ (µmol·L⁻¹)Compound 4b IC₅₀ (µmol·L⁻¹)Compound 4c IC₅₀ (µmol·L⁻¹)Compound 4d IC₅₀ (µmol·L⁻¹)Compound 4e IC₅₀ (µmol·L⁻¹)
HCT 116 Colon Carcinoma2.01.01.01.01.0
SW 620 Colon Carcinoma4.02.02.02.02.0
MCF-7 Breast Carcinoma2.01.01.01.02.0
H 460 Lung Carcinoma3.02.02.02.02.0
L1210 Murine Leukemia2.02.02.02.02.0
CEM Human Lymphoma4.03.03.03.04.0
HeLa Cervix Carcinoma4.02.03.02.03.0
Source: mdpi.com

Potential in Agrochemistry Beyond Elicitors

While the role of INA derivatives as elicitors of plant defense responses is well-established, their potential in agrochemistry extends to more specific applications, such as the targeted enhancement of high-value secondary metabolites. These compounds are not merely triggering a general defense state but can be used as tools to increase the production of specific, commercially valuable natural products in plant cell cultures. nih.gov

The synthesis and application of novel INA derivatives like trifluorothis compound (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) have been shown to significantly boost the yield of taxuyunnanine C in Taxus chinensis cultures. nih.gov This demonstrates a practical application in biotechnology for the industrial production of phytochemicals used in various sectors. The finding that these synthetic analogues can be more effective than the parent INA molecule opens up possibilities for designing highly specific and potent modulators of plant secondary metabolism for commercial and agricultural purposes. nih.gov

Development of Crop Protection Agents

Research has primarily focused on the derivatives of this compound, particularly its corresponding carboxylic acid, as potent agents for inducing plant defense mechanisms. The core compound, 2,6-dichloroisonicotinic acid (INA), and its esters are noted for their ability to trigger Systemic Acquired Resistance (SAR) in a variety of plants. chemicalbook.com SAR is a plant's natural, broad-spectrum defense response against a wide range of pathogens.

The application of INA, the parent acid of this compound, has been shown to protect a diverse group of plants from various pathogens. chemicalbook.com This induction of resistance is not a direct action on the pathogen but rather an activation of the plant's own defense pathways. For instance, treatment with 2,6-dichloroisonicotinic acid leads to an increased accumulation of defense-related compounds like avenathramide in oats and can induce the transcription of defense-related genes in tomato seedlings, offering protection against bacterial spot disease. chemicalbook.com In tobacco, it activates the same set of genes that are expressed systemically following a viral infection. chemicalbook.com

This compound is explicitly mentioned in patents as an intermediate in processes for preparing pesticidally active compounds, highlighting its role in the development pipeline for new crop protection agents. google.comgoogle.com The compound is used as a starting material, which is then chemically modified to produce final products with desired biocidal properties. google.com

Table 1: Examples of Plant Species and Pathogens Affected by INA-Induced Resistance

Plant Species Pathogen/Disease Reference
Tomato Xanthomonas perforans (Bacterial Spot) chemicalbook.com
Tobacco Tobacco Mosaic Virus (TMV) chemicalbook.com
Cucumber Various pathogens chemicalbook.com
Arabidopsis Various pathogens chemicalbook.com
Sugar Beet Various pathogens chemicalbook.com

Exploration of Herbicide or Pesticide Applications (Theoretical Considerations)

The utility of this compound in agrochemical research extends to its use as a foundational structure for the theoretical exploration and synthesis of novel herbicides and pesticides. The two chlorine atoms on the pyridine ring are key reactive sites, allowing for modification through advanced chemical reactions like the Suzuki-Miyaura coupling. scribd.comscribd.comethernet.edu.et

This coupling reaction enables the substitution of the chlorine atoms with various other chemical groups, effectively "decorating" the pyridine core. ethernet.edu.et This process allows chemists to systematically alter the molecule's structure to explore structure-activity relationships. The theoretical basis is that by attaching different functional groups, it may be possible to design a molecule that specifically interacts with a biological target in a weed or pest species, leading to herbicidal or pesticidal effects.

For example, twofold Suzuki-Miyaura coupling reactions have been performed on this compound to create 2,6-di-substituted pyridine derivatives. scribd.com Patents disclose broad classes of pesticidally active compounds that can be synthesized from such intermediates, suggesting that the core structure is a viable starting point for developing new active ingredients. google.com While this compound itself is not typically the final active product, its role as a key building block is crucial for the discovery and development of new-generation crop protection chemicals. The versatility of its chemical structure allows for the creation of large libraries of related compounds that can be screened for potential agrochemical applications.

Table 2: Chemical Reactions for Derivatization

Reaction Type Reagents/Catalysts Purpose Reference
Suzuki-Miyaura Coupling Boronic acids, Palladium catalyst (e.g., with SPhos ligand) To replace chlorine atoms with aryl, heteroaryl, or other organic groups, creating novel compounds for screening. scribd.comscribd.com
Reduction Diisobutylaluminium hydride (DIBAL-H) To convert the ester group into an alcohol, providing another route for derivatization. google.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2,6-dichloroisonicotinic acid (INA)
Mthis compound
Avenathramide
Diisobutylaluminium hydride
SPhos
Phenylboronic acid
2-chloropyridine-3-amine
6-chloropyridine-3-amine
6-chloropyridine-2-amine
5-chloropyridine-2-amine
2-Chloropyridine-4-amine

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation (e.g., NMR, MS)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of ethyl 2,6-dichloroisonicotinate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra would confirm the presence of the ethyl group through characteristic signals: a triplet for the methyl (-CH3) protons and a quartet for the methylene (B1212753) (-CH2-) protons, showing their coupling relationship. The two protons on the pyridine (B92270) ring would appear as singlets in the aromatic region of the spectrum, confirming the substitution pattern.

¹³C NMR spectra would show distinct signals for each of the eight carbon atoms in the molecule, including those of the ethyl group, the pyridine ring carbons, and the carbonyl carbon of the ester group.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide clues about the compound's structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]+ at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key feature would be the isotopic pattern created by the two chlorine atoms, which would result in characteristic [M]+, [M+2]+, and [M+4]+ peaks with a specific intensity ratio. While direct spectral data for the ethyl ester is not detailed in the provided research, analysis of its parent compound, 2,6-dichloroisonicotinic acid, via GC-MS reveals characteristic fragmentation peaks. nih.gov

Table 1: GC-MS Data for the Related Compound 2,6-dichloroisonicotinic acid

Property Value
NIST Number 242543
Total Peaks 100
Top m/z Peak 191
Other Major m/z Peaks 193, 174

Data sourced from PubChem for the parent acid. nih.gov

Chromatographic Techniques for Purification and Analysis (e.g., GC-MS, Silica (B1680970) Gel Chromatography)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the analysis of its purity.

Silica Gel Chromatography is a standard and widely used method for purifying organic compounds. rsc.orgorgsyn.org In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. rsc.org A solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. wiley-vch.de The components of the crude mixture separate based on their differing affinities for the silica gel stationary phase, allowing for the isolation of the pure this compound. The process is monitored, often by thin-layer chromatography (TLC), to collect the correct fractions containing the desired product. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool. In this technique, the compound is vaporized and passed through a long capillary column (the GC part), which separates it from any volatile impurities. The separated components then enter the mass spectrometer (the MS part), which provides mass data for identification. nih.gov This method is highly effective for confirming the purity of a sample and identifying trace impurities.

Table 2: Chromatographic Techniques for this compound

Technique Purpose Description
Silica Gel Chromatography Purification Separates the target compound from reaction byproducts and unreacted starting materials based on polarity. rsc.orgwiley-vch.de
Gas Chromatography-MS (GC-MS) Analysis & Identification Separates volatile components and provides mass spectra to confirm the identity and purity of the compound. nih.gov

| Thin-Layer Chromatography (TLC) | Monitoring | Used for rapid monitoring of reaction progress and for identifying the optimal solvent system for column chromatography. rsc.org |

Computational Chemistry and Molecular Modeling

Computational techniques provide deep insights into the properties and potential interactions of this compound at a molecular level, guiding experimental design and helping to interpret results.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. sumitomo-chem.co.jp It is widely applied to study reaction mechanisms by calculating the energetics of different potential pathways. beilstein-journals.org Researchers can use DFT to model the reactants, transition states, and products of a chemical reaction. researchgate.net By calculating the activation free energy for each step, the most favorable reaction mechanism can be determined. sumitomo-chem.co.jpbeilstein-journals.org For a compound like this compound, DFT calculations could be used to elucidate the mechanism of its synthesis or to predict its reactivity in subsequent chemical transformations. These calculations often employ specific functionals, such as B3LYP or M06, and defined basis sets to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This technique is crucial in drug discovery and for understanding biological activity. The process involves obtaining a three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB), and using specialized software to fit the ligand into the protein's binding site. researchgate.net The results are scored based on binding energy, which estimates the strength of the interaction, and analyzed to identify key molecular interactions like hydrogen bonds and π-π stacking. researchgate.netresearchgate.net

Derivatives of 2,6-dichloroisonicotinic acid have been investigated for their biological activity, such as inducing the production of secondary metabolites in plant cell cultures. nih.gov Molecular docking could be employed to study how these molecules interact with specific enzymes within the plant's metabolic pathways to exert this effect.

Table 3: General Workflow for Molecular Docking Studies

Step Description
1. Target & Ligand Preparation Obtain 3D structure of the target protein (e.g., from PDB) and build the 3D structure of the ligand (e.g., this compound). researchgate.net
2. Binding Site Definition Identify the active or allosteric site on the protein where the ligand is expected to bind.
3. Docking Simulation Use docking software (e.g., MOE) to generate and score multiple possible binding poses of the ligand within the binding site. nih.gov

| 4. Analysis of Results | Analyze the top-ranked poses to determine the binding energy and identify key intermolecular interactions (e.g., hydrogen bonds). researchgate.netresearchgate.net |

The biological activity of a compound is heavily influenced by its physicochemical properties. nih.gov In silico (computational) tools can predict these properties, offering a rapid assessment of a molecule's drug-like potential. bohrium.com These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its properties. researchgate.net

Key predicted properties include:

Octanol-Water Partition Coefficient (logP): Indicates the lipophilicity of a molecule, which affects its ability to cross cell membranes. bohrium.com

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, impacting its absorption and distribution in the body. researchgate.net

Molecular Weight, Hydrogen Bond Donors/Acceptors: These are parameters used in frameworks like Lipinski's Rule of Five to evaluate the potential for a compound to be an orally active drug. nih.gov

These computational predictions are vital in early-stage research to prioritize compounds with favorable profiles for further experimental investigation. bohrium.comresearchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the broader investigation and application of Ethyl 2,6-dichloroisonicotinate. While traditional esterification of 2,6-dichloroisonicotinic acid serves as a straightforward approach, future research will likely focus on more sophisticated and sustainable methods.

Modern synthetic strategies such as one-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts are being explored for the synthesis of various pyridine (B92270) derivatives. rsc.orgacs.orgmdpi.comresearchgate.net These approaches offer advantages like reduced reaction times, higher yields, and the use of more environmentally friendly solvents. rsc.orgmdpi.com For instance, a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been shown to be a modular method for preparing highly substituted pyridines. nih.govnih.govorganic-chemistry.org Adapting such innovative methods to the specific synthesis of this compound could significantly improve its accessibility for further research. The focus will be on achieving high regioselectivity to ensure the desired isonicotinate (B8489971) isomer is produced, avoiding the formation of the nicotinic counterpart.

Diversification of the Ester Moiety and Pyridine Substituents for Expanded Biological Activity

The biological activity of isonicotinate derivatives can be significantly influenced by the nature of the ester group and the substituents on the pyridine ring. acs.org Research has already demonstrated that modifying the ester group of 2,6-dichloroisonicotinic acid can lead to derivatives with enhanced biological effects.

A notable study reported the synthesis of two novel 2,6-dichloroisonicotinate derivatives: trifluorothis compound (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ). mdpi.com These compounds were found to be effective elicitors for inducing the biosynthesis of plant secondary metabolites, such as taxuyunnanine C in Taxus chinensis cell cultures. mdpi.com This finding opens up a promising avenue for developing new plant growth regulators and bioproduction enhancers.

Future research should systematically explore a wider range of ester functionalities, including those with varying chain lengths, branching, and the incorporation of other functional groups. Furthermore, modifying the substituents at other positions on the pyridine ring, while retaining the core 2,6-dichloroisonicotinate structure, could lead to compounds with novel or improved biological activities, such as antimicrobial or herbicidal properties. acs.org Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives to optimize their desired biological effects. acs.org

In-depth Mechanistic Studies of Biological Interactions

While the mechanism of the parent acid, INA, in inducing plant resistance is relatively well-understood, the specific biological interactions of this compound and its derivatives remain an area for in-depth investigation. INA is known to activate systemic acquired resistance (SAR) in plants not by increasing salicylic (B10762653) acid levels, but by acting downstream in the signaling pathway. rsc.org A key proposed mechanism is the inhibition of catalase, which leads to an increase in reactive oxygen species (ROS) that in turn activate plant defense genes. acs.orgrsc.org

Future mechanistic studies should focus on whether this compound itself or its hydrolyzed form (INA) is the primary active molecule within biological systems. Investigating its uptake, transport, and metabolism in plants will be critical. Identifying the specific protein targets of this compound and its derivatives will provide a more precise understanding of their mode of action. sigmaaldrich.com This could involve techniques such as affinity chromatography, proteomics, and molecular modeling to elucidate the binding interactions with target enzymes or receptors. A deeper mechanistic understanding will be invaluable for the rational design of more potent and selective analogs.

Application in Supramolecular Chemistry and Material Science

The rigid and functionalized pyridine core of this compound makes it an intriguing building block for supramolecular chemistry and the development of novel materials. Pyridine derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgacs.orgmdpi.comresearchgate.netrsc.org These materials have diverse applications in areas such as gas storage, catalysis, and sensing.

The presence of the two chlorine atoms and the ethyl ester group on the isonicotinate scaffold offers specific coordination sites and the potential for forming unique supramolecular architectures through halogen bonding and other non-covalent interactions. researchgate.net Future research could explore the synthesis of MOFs and coordination polymers incorporating this compound as a ligand. The resulting materials could exhibit interesting properties, such as porosity for selective gas adsorption or catalytic activity. Furthermore, the functional ester group could be a handle for post-synthetic modification of these materials, allowing for the tuning of their properties for specific applications. The development of functional materials derived from substituted pyridines is a rapidly growing field, and this compound represents a promising, yet underexplored, candidate for this area. acs.org

Development of Environmentally Benign Applications

The development of environmentally friendly applications for chemical compounds is a key goal of modern chemistry. Given the known biological activity of its parent acid in inducing plant resistance, a significant avenue for future research is the development of this compound as a plant protection agent with a favorable environmental profile.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,6-dichloroisonicotinate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,6-dichloroisonicotinic acid using ethanol under acid catalysis. Key variables include temperature (60–80°C), solvent selection (e.g., ethyl acetate), and catalyst choice (e.g., sulfuric acid). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios . Comparative studies with methyl ester analogs (e.g., Mthis compound, CAS 42521-09-5) suggest that alcohol chain length impacts steric hindrance and reaction kinetics .

Q. How is purity and structural integrity validated for this compound post-synthesis?

Characterization involves:

  • Spectroscopic analysis : 1^1H/13^13C NMR to confirm esterification and chlorine substitution patterns.
  • Chromatography : HPLC (≥98% purity) with UV detection at 254 nm.
  • Elemental analysis : Verification of C, H, N, and Cl content. Contaminants like unreacted starting materials are identified via GC-MS .

Q. What are the primary applications of this compound in medicinal or agrochemical research?

The compound is a precursor in synthesizing bioactive molecules. For example, derivatives of dichloroisonicotinic acid (e.g., isonicotinic acid analogs) are studied for plant immune response modulation, as seen in patents involving methyl esters . Its role in coordination chemistry for metal-organic frameworks (MOFs) is also explored due to electron-withdrawing chlorine substituents .

Advanced Research Questions

Q. How do substituent positions (2- and 6-chlorine) influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing effect of chlorine at positions 2 and 6 deactivates the pyridine ring, reducing nucleophilic aromatic substitution (NAS) rates. However, this enhances stability in Pd-catalyzed Suzuki-Miyaura couplings. Computational studies (DFT) show that steric effects dominate over electronic effects in regioselectivity, with meta-substitution favoring ortho-directing groups . Experimental validation includes kinetic profiling under varying Pd-ligand systems .

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

Discrepancies in catalytic efficiency (e.g., in hydrogenation reactions) may arise from:

  • Purity variances : Trace metal impurities (e.g., Fe³⁺) in commercial batches.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
  • Statistical analysis : Multivariate ANOVA identifies dominant variables. Replicate experiments with controlled purity (≥99.9%) and standardized solvent systems are recommended .

Q. How can computational modeling predict the biodegradation pathways of this compound?

Molecular dynamics (MD) simulations and QSAR models assess hydrolysis rates and toxicity of degradation products. Key parameters include:

  • Hydrolysis half-life : Predicted at pH 7 (25°C) using EPI Suite.
  • Metabolite identification : Chlorinated intermediates (e.g., 2,6-dichloroisonicotinic acid) are modeled via density functional theory (DFT). Validation requires LC-MS/MS analysis of soil or aqueous samples .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

A factorial design approach optimizes:

  • Temperature gradient : 70–90°C to balance reaction rate vs. byproduct formation.
  • Catalyst loading : 0.5–2 mol% sulfuric acid.
  • In situ purification : Use of scavenger resins (e.g., polymer-bound carbonate) to trap unreacted acids. Process analytical technology (PAT) tools like FTIR monitors real-time esterification progress .

Methodological Guidelines

  • Data Presentation : Use tables for comparative yields (e.g., Table 1) and graphs for kinetic profiles. Ensure SI units and significant figures are consistent .
  • Statistical Validation : Apply t-tests or ANOVA for replicate experiments, reporting p-values and confidence intervals .
  • Ethical Compliance : Follow waste disposal protocols for chlorinated organics, including segregation and professional waste management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.